Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of Tert-butyl 7-oxo-4-azaspiroheptane-4-carboxylate
Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of Tert-butyl 7-oxo-4-azaspiroheptane-4-carboxylate
Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate
Executive Summary
In contemporary medicinal chemistry, the transition from planar aromatic systems to conformationally restricted, three-dimensional architectures is a critical strategy for optimizing drug candidates. Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (CAS: 2091736-28-4) represents a highly valuable spirocyclic pyrrolidine building block[2][3]. By disrupting molecular flatness, this scaffold enhances the fraction of sp³ hybridized carbons (Fsp³), which directly correlates with improved aqueous solubility, reduced off-target binding, and heightened metabolic resistance[4]. This whitepaper provides an in-depth analysis of its physicochemical properties, safety protocols, and scalable synthetic methodologies designed for drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of this spirocycle is essential for its integration into larger active pharmaceutical ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures stability during orthogonal synthetic steps, while the 7-oxo moiety provides a reactive handle for further functionalization (e.g., reductive amination or Grignard additions)[2][3].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate |
| CAS Registry Number | 2091736-28-4[2] |
| Molecular Formula | C₁₁H₁₇NO₃[5][6] |
| Monoisotopic Mass | 211.12085 Da[5][6] |
| Structural Class | Spirocyclic Pyrrolidine / N-Boc Protected Ketone |
Strategic Role in Drug Discovery ("Escaping the Flatland")
The pharmaceutical industry increasingly relies on "scaffold hopping" to bypass intellectual property constraints and improve the pharmacokinetic profiles of lead compounds. Substituting a standard piperidine or pyrrolidine ring with a 4-azaspiro[1]heptane core introduces distinct non-coplanar exit vectors for functional group placement[4].
Logical workflow demonstrating the physicochemical benefits of spirocyclic scaffold hopping.
Safety Data & Handling Protocols
As a Senior Application Scientist, establishing a self-validating safety protocol is paramount. The compound exhibits specific hazards that dictate environmental controls during handling.
Table 2: GHS Hazard Classifications [2]
| Hazard Class | Category | Hazard Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation |
| Eye Irritation | 2A | H319 | Causes serious eye irritation |
| STOT SE | 3 | H336 | May cause drowsiness or dizziness |
Self-Validating Handling Protocol
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Engineering Controls (Causality): Because the compound is classified under STOT SE 3 (H336)[2], inhalation of its vapors or dust can induce central nervous system depression (drowsiness/dizziness). Action: All manipulations must be performed inside a certified Class II chemical fume hood with a face velocity of at least 100 fpm. Validation: Verify the fume hood flow monitor reads within the safe operational zone before opening the container.
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Personal Protective Equipment (PPE): To mitigate Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319)[2], operators must wear nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles. Validation: Perform a visual inspection of gloves for micro-tears prior to handling.
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Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: The Boc-protected amine and cyclic ketone are generally stable, but minimizing moisture and ambient heat prevents slow hydrolysis or degradation over time.
Synthetic Methodologies & Experimental Protocols
Historically, spirocyclic pyrrolidines were synthesized via the Sakurai or Petasis reactions of cyclic ketones[3]. However, small cyclic ketones (like cyclopropanone) are notoriously unstable and difficult to source. To achieve a scalable synthesis (up to 100g) of the 4-azaspiro[1]heptane core, an optimized route commencing from tert-butyl cyclopropanecarboxylate is utilized[3][7].
General synthetic pathway for functionalized spirocyclic pyrrolidines.
Step-by-Step Experimental Workflow
Note: This protocol synthesizes the core logic of the multigram preparation approach[3][7].
Step 1: Initiation via Ester Substrate
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Action: Begin with tert-butyl cyclopropanecarboxylate instead of cyclopropanone.
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Causality: Cyclopropanone rapidly polymerizes and is highly unstable. The ester provides a stable, commercially available starting point that can be reliably converted into the necessary imine or allyl intermediate[3].
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Validation: Monitor the consumption of the ester via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot entirely disappears, preventing downstream purification bottlenecks.
Step 2: Core Assembly (Hydroboration-Oxidation)
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Action: Subject the allylated intermediate to hydroboration-oxidation rather than bromocyclization.
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Causality: While bromocyclization is effective for simple substrates, hydroboration-oxidation has a broader scope and is specifically beneficial for substrates containing protected amino functions, preventing unwanted deprotection[3].
-
Validation: Confirm the formation of the spirocyclic pyrrolidine core via LC-MS, looking for the expected mass ion corresponding to the cyclized product.
Step 3: Boc-Protection and Ketone Formation
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Action: Treat the resulting amine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., Et₃N), followed by oxidation of the adjacent hydroxyl group (if present from the hydroboration step) to the 7-oxo moiety using Dess-Martin periodinane or Swern oxidation conditions.
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Causality: The Boc group is strategically chosen because it is highly stable to subsequent catalytic hydrogenation and basic cross-coupling conditions, yet it can be cleanly cleaved using Trifluoroacetic acid (TFA) when the free amine is required for final drug assembly.
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Validation: Analyze the final product via FT-IR spectroscopy. The successful formation of tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate is validated by the appearance of a strong carbonyl (C=O) stretch at approximately 1700–1715 cm⁻¹ (ketone) and 1690 cm⁻¹ (carbamate).
References
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tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate Chemical Substance Information Source: NextSDS Substance Database URL:[Link]
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Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega (American Chemical Society) URL:[Link]
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PubChemLite - C11H17NO3 - Explore Source: PubChemLite (Université du Luxembourg) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nextsds.com [nextsds.com]
- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. PubChemLite - KIBGZOYHBVGDOO-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - C11H17NO3 - Explore [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
